molecular formula C4H4N2O2S B1388804 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid CAS No. 501698-31-3

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No. B1388804
M. Wt: 144.15 g/mol
InChI Key: JQLASBNYQPPBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Methyl-1,3,4-thiadiazole-2-carboxylic acid” is a chemical compound with the CAS Number: 501698-31-3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is 5-methyl-1H-1lambda3,3,4-thiadiazole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “5-Methyl-1,3,4-thiadiazole-2-carboxylic acid” is 1S/C4H5N2O2S/c1-2-5-6-3 (9-2)4 (7)8/h9H,1H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Organic Chemistry and Pharmaceuticals

  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is a chemical compound that is commonly used in various fields, such as organic chemistry and pharmaceuticals .
  • It is a salt of lithium with the organic compound 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, and has the molecular formula C5H5LiN2O2S .

Antibacterial Activity

  • 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
  • They were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Cytostatic Treatment

  • In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .

Antifungal Activity

  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide bearing thiadiazole moiety exhibits antifungal activity .
  • This compound can be used in the development of new classes of antifungal agents to fight multidrug-resistant pathogens .

Pharmacological Potentials

  • Triazole compounds, which are similar to thiadiazole compounds, have been found to show versatile biological activities .
  • They are readily capable of binding in the biological system with a variety of enzymes and receptors .
  • Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Material Science

  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is also used in the field of material science .
  • It is a salt of lithium with the organic compound 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, and has the molecular formula C5H5LiN2O2S .

Antimicrobial Activity

  • Hydrazide-hydrazones bearing the thiadiazole moiety have been synthesized to obtain substances with significant antimicrobial activity .
  • These compounds have shown potential in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antiviral Potential

  • Substituted 1,2,4-triazole analogues, which are similar to thiadiazole compounds, have shown antimicrobial, antioxidant, and antiviral potential .
  • The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

Synthesis of Other Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is used in the synthesis of other compounds .
  • It is a salt of lithium with the organic compound 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, and has the molecular formula C5H5LiN2O2S .

Future Directions

The future directions for research on “5-Methyl-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some thiadiazole derivatives have shown potential antimicrobial activity , suggesting they could be developed into new antimicrobial agents.

properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLASBNYQPPBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663123
Record name 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

CAS RN

501698-31-3
Record name 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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